molecular formula C10H17NO4 B13016180 tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13016180
M. Wt: 215.25 g/mol
InChI Key: GQTQAVRMYQJYNG-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

  • tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Comparison:

  • Structural Differences: The presence and position of functional groups such as hydroxyl, oxo, and amino groups can vary among these compounds, leading to differences in reactivity and application.
  • Uniqueness: tert-Butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific combination of a hydroxyl group and a tert-butyl ester, which can influence its chemical behavior and potential applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3

InChI Key

GQTQAVRMYQJYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)O

Origin of Product

United States

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